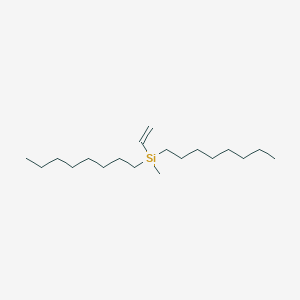
5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid” is an organic compound that contains a phenyl functional group, a carbamoyl group, and an imidazole carboxylic acid group . It has a molecular weight of 246.23 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H10N4O3 . The InChI code for this compound is 1S/C11H10N4O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,12H2,(H,13,14)(H,15,16)(H,17,18) .Mécanisme D'action
5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is converted to ZMP in the body, which activates AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in several metabolic processes such as glucose uptake and lipid metabolism. Activation of AMPK by this compound leads to an increase in glucose uptake in skeletal muscle cells and a decrease in glucose production in the liver.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle cells, and decrease glucose production in the liver. It also has neuroprotective effects and has been shown to improve cognitive function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid in lab experiments is its ability to activate AMPK, which is a key regulator of cellular energy homeostasis. This makes it a useful tool for studying metabolic processes such as glucose uptake and lipid metabolism. However, one limitation of using this compound is its potential toxicity at high concentrations, which can affect cell viability and lead to inaccurate results.
Orientations Futures
There are several future directions for research on 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an adjuvant therapy for cancer treatment, as it has been shown to inhibit tumor growth in animal studies. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound in humans.
Méthodes De Synthèse
The synthesis of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid involves the reaction of 4-amino-benzamide with glycine in the presence of phosphorus oxychloride. The resulting product is then treated with ammonia to obtain the final compound.
Applications De Recherche Scientifique
Several studies have shown that 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid has potential therapeutic applications in various diseases. It has been shown to improve glucose uptake in skeletal muscle cells, which can be beneficial in the treatment of type 2 diabetes. It also has neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-[(4-aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,12H2,(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQARDVLSJLCFBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=C(NC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963095 |
Source


|
| Record name | 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436088-52-7, 436688-52-7 |
Source


|
| Record name | 4-[[(4-Aminophenyl)amino]carbonyl]-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)

